![molecular formula C22H30N4O4S2 B226414 1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE](/img/structure/B226414.png)
1-METHYL-4-({4'-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-[1,1'-BIPHENYL]-4-YL}SULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a biphenyl moiety, making it a unique and versatile molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with sulfonyl and biphenyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl and biphenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines.
Scientific Research Applications
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperazinopiperidine: Another piperazine derivative with similar structural features but different functional groups.
4-[(4-methyl-1-piperazinyl)sulfonyl]aniline: A related compound with a sulfonyl group attached to an aniline moiety.
Uniqueness
1-Methyl-4-({4’-[(4-methyl-1-piperazinyl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)piperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C22H30N4O4S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-methyl-4-[4-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C22H30N4O4S2/c1-23-11-15-25(16-12-23)31(27,28)21-7-3-19(4-8-21)20-5-9-22(10-6-20)32(29,30)26-17-13-24(2)14-18-26/h3-10H,11-18H2,1-2H3 |
InChI Key |
XWEXUIHEZHRDAR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


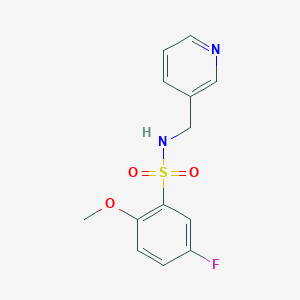
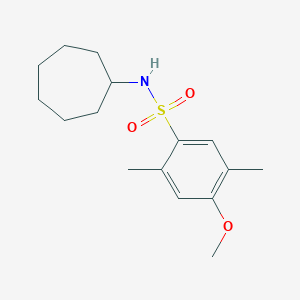
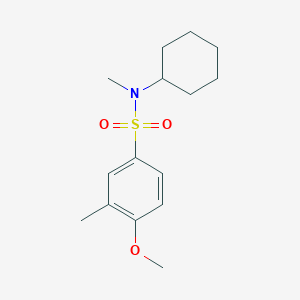
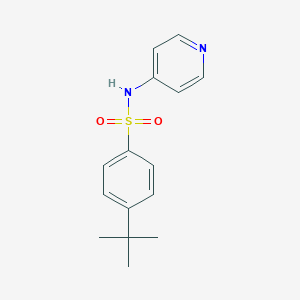

![[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B226357.png)

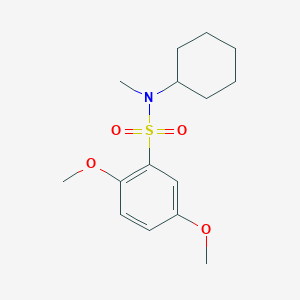
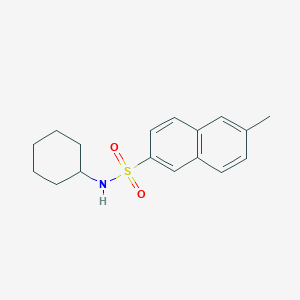
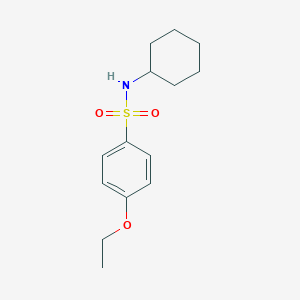
![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)
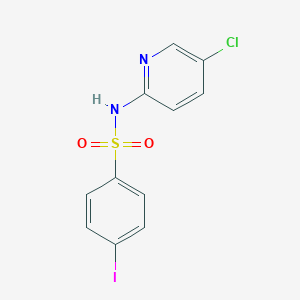
![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
